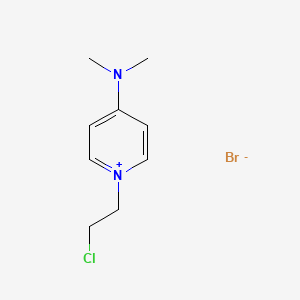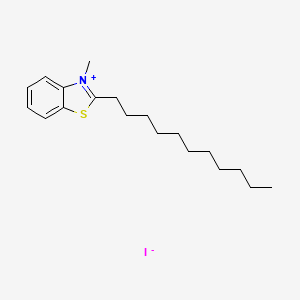
Nitric acid;pent-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid; pent-3-en-1-ol is an organic compound that combines the properties of nitric acid and pent-3-en-1-ol. Nitric acid is a strong mineral acid known for its oxidizing properties, while pent-3-en-1-ol is an aliphatic alcohol with a double bond in its structure. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Pent-3-en-1-ol can be synthesized by reacting pentene with water or alcohol in the presence of an acid or base catalyst.
Industrial Production: Industrial production of nitric acid typically involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid.
Types of Reactions:
Oxidation: Nitric acid is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: Pent-3-en-1-ol can be reduced to pentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid can participate in nitration reactions, where it introduces nitro groups into organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and hydrogen gas (H2) in the presence of a nickel catalyst are commonly used.
Substitution: Nitration reactions typically require concentrated nitric acid and sulfuric acid as a catalyst.
Major Products:
Oxidation of Pent-3-en-1-ol: Produces pent-3-enal or pentanoic acid.
Reduction of Pent-3-en-1-ol: Produces pentanol.
Nitration Reactions: Produce nitro compounds depending on the substrate.
Wissenschaftliche Forschungsanwendungen
Nitric acid; pent-3-en-1-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of nitric acid; pent-3-en-1-ol involves its ability to participate in various chemical reactions:
Vergleich Mit ähnlichen Verbindungen
Pent-3-en-2-ol: Another aliphatic alcohol with a double bond, but with the hydroxyl group on the second carbon.
But-3-en-1-ol: A shorter chain alcohol with similar properties but different reactivity due to its shorter carbon chain.
Pentanoic Acid: The fully oxidized form of pent-3-en-1-ol, lacking the double bond.
Uniqueness:
Nitric Acid; Pent-3-en-1-ol: Combines the oxidizing power of nitric acid with the reactivity of an unsaturated alcohol, making it a versatile reagent in organic synthesis and industrial applications
This comprehensive overview highlights the unique properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds of nitric acid; pent-3-en-1-ol. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89649-06-9 |
|---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
nitric acid;pent-3-en-1-ol |
InChI |
InChI=1S/C5H10O.HNO3/c1-2-3-4-5-6;2-1(3)4/h2-3,6H,4-5H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
PJAKMGHIBXRZAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)





![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
